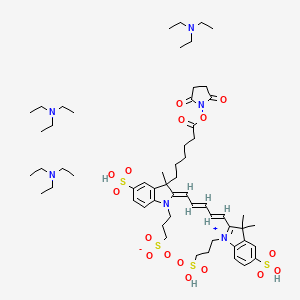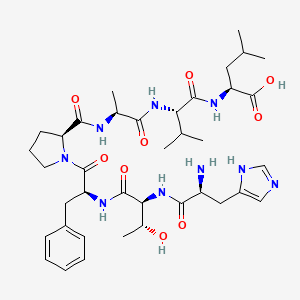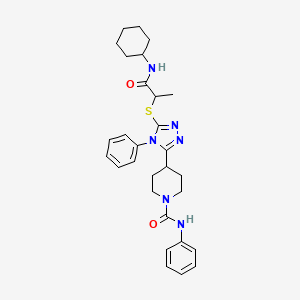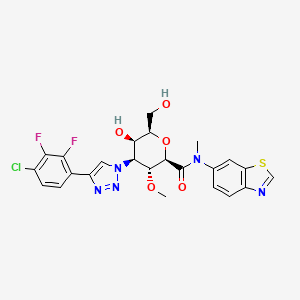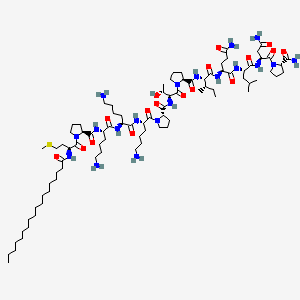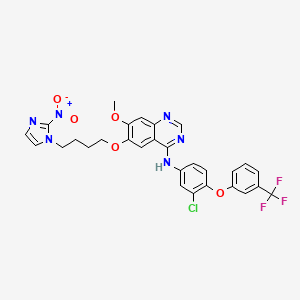
Egfr/her2-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2-IN-10 is a potent and selective dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the receptor tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, making them significant targets for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Egfr/her2-IN-10 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/her2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Egfr/her2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and HER2 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Wirkmechanismus
Egfr/her2-IN-10 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the ATP-binding sites of these receptors, blocking their activation and subsequent signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Lapatinib: Another dual inhibitor targeting EGFR and HER2, used in combination with other therapies for breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the extended adjuvant treatment of early-stage HER2-positive breast cancer
Uniqueness
Egfr/her2-IN-10 is unique due to its high selectivity and potency against both EGFR and HER2, with IC50 values of 2.3 nM for EGFR and 234 nM for HER2. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other inhibitors with broader target profiles .
Eigenschaften
Molekularformel |
C29H24ClF3N6O5 |
|---|---|
Molekulargewicht |
629.0 g/mol |
IUPAC-Name |
N-[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]-7-methoxy-6-[4-(2-nitroimidazol-1-yl)butoxy]quinazolin-4-amine |
InChI |
InChI=1S/C29H24ClF3N6O5/c1-42-25-16-23-21(15-26(25)43-12-3-2-10-38-11-9-34-28(38)39(40)41)27(36-17-35-23)37-19-7-8-24(22(30)14-19)44-20-6-4-5-18(13-20)29(31,32)33/h4-9,11,13-17H,2-3,10,12H2,1H3,(H,35,36,37) |
InChI-Schlüssel |
OWTCMGIQRBBCSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)OCCCCN5C=CN=C5[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



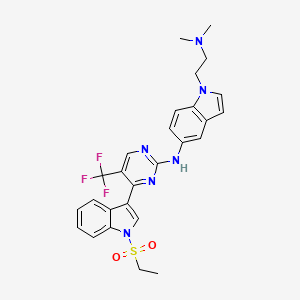
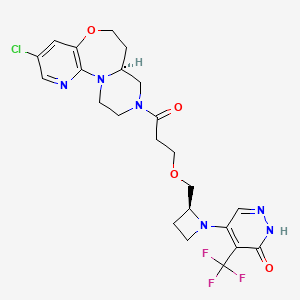
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)


